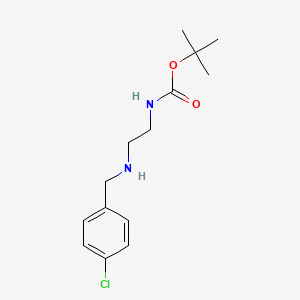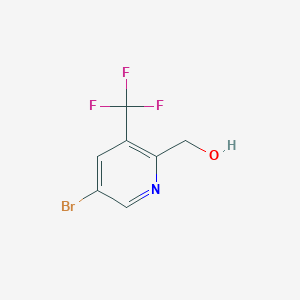![molecular formula C19H24BNO3 B1456451 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine CAS No. 1312479-13-2](/img/structure/B1456451.png)
4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are synthesized through multi-step reactions, including substitution reactions. These compounds are characterized using various spectroscopic techniques, such as FTIR, NMR spectroscopy, and mass spectrometry, and their molecular structures are confirmed through X-ray diffraction. The synthesis and crystal structure of these compounds have been extensively studied, providing valuable insights into their properties and potential applications (Huang et al., 2021), (Wu et al., 2021).
Applications in Coordination Polymers
The extended dipyridyl ligand, derived from compounds with the dioxaborolan-2-yl moiety, has been utilized to form two-dimensional coordination polymers, demonstrating the versatility of these compounds in constructing complex molecular architectures. This application underscores their potential in materials science, particularly in the development of new materials with unique properties (Al-Fayaad et al., 2020).
Organic Electronics and Luminescent Materials
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been incorporated into the synthesis of conjugated polymers and copolymers, which exhibit significant potential in organic electronics and as luminescent materials. These materials show promise in various applications, including light-emitting diodes and sensors, due to their tunable electronic and optical properties (Welterlich & Tieke, 2012), (Cheon et al., 2005).
Chemical Reactivity and Molecular Structure Analysis
The structure and reactivity of pyridin-2-ylboron derivatives have been explored, revealing insights into their chemical behavior and stability. These studies are crucial for understanding the fundamental properties of these compounds, which can inform their application in various chemical synthesis processes (Sopková-de Oliveira Santos et al., 2003).
Safety And Hazards
The safety data sheet for a related compound “tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BNO3/c1-18(2)19(3,4)24-20(23-18)16-5-7-17(8-6-16)22-14-11-15-9-12-21-13-10-15/h5-10,12-13H,11,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIWOUNWTBXRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-b]pyridine-7-carbonitrile](/img/structure/B1456371.png)
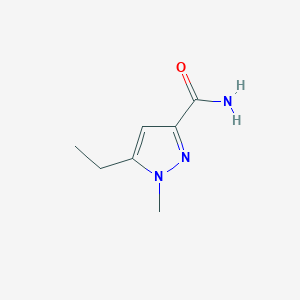
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)
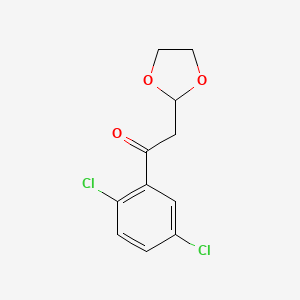
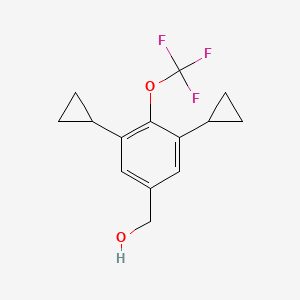
![N-[(2-Chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1456376.png)
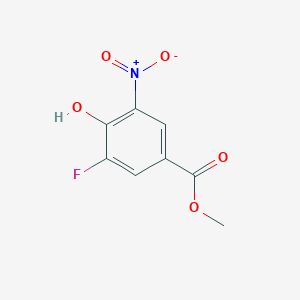
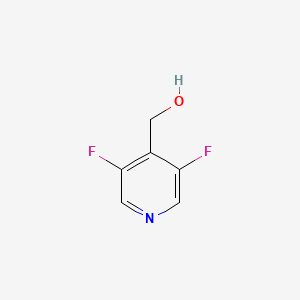
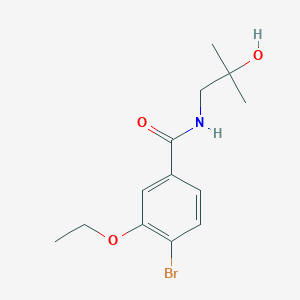
![Methyl 2-chlorobenzo[D]thiazole-5-carboxylate](/img/structure/B1456386.png)
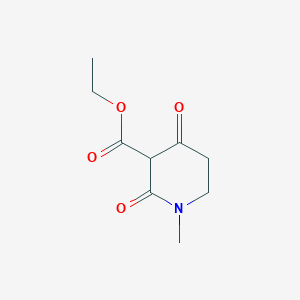
![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)
